1-[(2,4-Dinitrophenyl)amino]propan-2-ol
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Overview
Description
1-[(2,4-Dinitrophenyl)amino]propan-2-ol is an organic compound with the molecular formula C9H11N3O5 It is characterized by the presence of a dinitrophenyl group attached to an amino-propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Dinitrophenyl)amino]propan-2-ol typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate epoxide or halohydrin. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is maintained at a moderate level to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Dinitrophenyl)amino]propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted dinitrophenyl derivatives.
Scientific Research Applications
1-[(2,4-Dinitrophenyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dinitrophenyl)amino]propan-2-ol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The dinitrophenyl group is particularly reactive and can participate in various chemical reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,4-Dinitrophenyl)amino]ethanol
- 1-[(2,4-Dinitrophenyl)amino]butanol
- 1-[(2,4-Dinitrophenyl)amino]pentanol
Uniqueness
1-[(2,4-Dinitrophenyl)amino]propan-2-ol is unique due to its specific structural features, such as the presence of both a dinitrophenyl group and a propanol backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H11N3O5 |
---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
1-(2,4-dinitroanilino)propan-2-ol |
InChI |
InChI=1S/C9H11N3O5/c1-6(13)5-10-8-3-2-7(11(14)15)4-9(8)12(16)17/h2-4,6,10,13H,5H2,1H3 |
InChI Key |
MIHIEAVBDFASSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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